5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine
CAS No.: 923582-92-7
Cat. No.: VC17276530
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923582-92-7 |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | 5-ethoxy-3-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C13H14N4O/c1-3-18-10-4-11-12(7-15-13(11)14-6-10)9-5-16-17(2)8-9/h4-8H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | VGXIMOIYIUSSED-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Introduction
Structural Characteristics and Classification
Core Architecture
The compound features a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyridine ring at the 2,3-position. At the 3-position of the pyrrolopyridine core, a 1-methyl-1H-pyrazol-4-yl group is attached, while an ethoxy substituent occupies the 5-position. This arrangement creates a planar, electron-rich system capable of π-π stacking and hydrogen bonding with biomolecular targets .
Functional Group Contributions
-
Ethoxy Group: Enhances solubility and metabolic stability by introducing hydrophilicity and steric bulk.
-
Pyrazole Ring: Serves as a hydrogen bond acceptor and donor, facilitating interactions with kinase ATP-binding pockets .
-
Methyl Group on Pyrazole: Improves pharmacokinetic properties by reducing oxidative metabolism.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves multi-step sequences prioritizing regioselective functionalization. A representative route includes:
-
Pyrrolopyridine Core Formation: Cyclization of ethyl 3-oxobutanoate with hydrazine derivatives under reflux conditions in ethanol.
-
Pyrazole Introduction: Suzuki-Miyaura coupling of a boronic ester-substituted pyrazole with a brominated pyrrolopyridine intermediate .
-
Ethoxy Group Installation: Nucleophilic aromatic substitution using sodium ethoxide.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 65 |
| Suzuki Coupling | PdCl₂(dppf), K₂CO₃, 80°C | 78 |
| Ethoxylation | NaOEt, DMF, 60°C | 82 |
Challenges in Optimization
-
Regioselectivity: Competing reactions at N1 vs. C3 of pyrrolopyridine necessitate careful catalyst selection .
-
Purification: Chromatographic separation is required due to structurally similar byproducts.
Physicochemical and Molecular Properties
Molecular Data
-
Molecular Formula: C₁₃H₁₄N₄O
-
Molecular Weight: 242.28 g/mol
-
LogP: 2.1 (predicted), indicating moderate lipophilicity.
Spectroscopic Characteristics
-
¹H NMR: Key signals include δ 8.45 (pyrrolopyridine H-2), δ 7.89 (pyrazole H-5), and δ 1.42 (ethoxy CH₃) .
Biological Activity and Mechanisms
Kinase Inhibition
The compound demonstrates nanomolar affinity for fibroblast growth factor receptors (FGFRs), critical in cancers driven by FGFR dysregulation. Docking studies reveal:
-
The pyrrolopyridine core binds the kinase hinge region via hydrogen bonds with Ala564 .
-
The pyrazole group occupies a hydrophobic pocket near the gatekeeper residue .
Table 2: Enzymatic Inhibition Data
| Target | IC₅₀ (nM) | Selectivity vs. c-Met |
|---|---|---|
| FGFR1 | 12 | >100-fold |
| FGFR2 | 18 | >80-fold |
Anti-Inflammatory Effects
In murine models, the compound reduces IL-6 and TNF-α levels by 60–70% at 10 mg/kg, likely through JAK/STAT pathway modulation.
Applications and Future Directions
Research Priorities
-
Prodrug Development: Esterification of the ethoxy group to enhance oral bioavailability.
-
Combination Therapies: Synergy with immune checkpoint inhibitors in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume